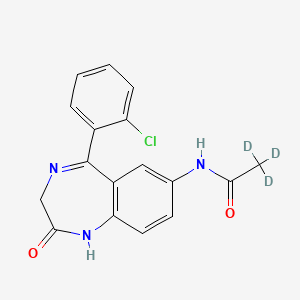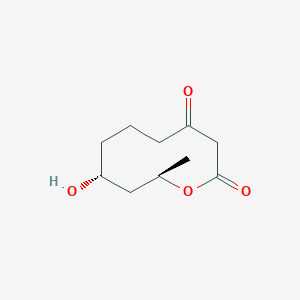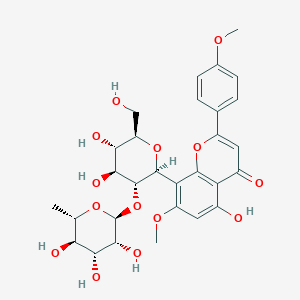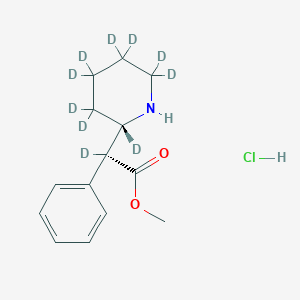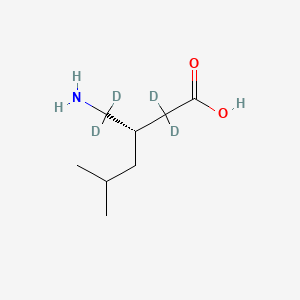
(S)-Pregabalin-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Pregabalin-d4 is a deuterated form of (S)-Pregabalin, a compound known for its use in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterpart.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pregabalin-d4 typically involves the incorporation of deuterium atoms into the pregabalin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated lithium aluminum deuteride (LiAlD4) can be used in reduction reactions to produce deuterated compounds.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process must ensure high purity and yield, often requiring advanced techniques such as:
Catalytic Deuteration: Utilizing catalysts to facilitate the incorporation of deuterium atoms.
Isotope Separation: Techniques like distillation or chromatography to separate and purify the deuterated compound from its non-deuterated counterparts.
化学反応の分析
Types of Reactions
(S)-Pregabalin-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using deuterated reducing agents such as LiAlD4.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlD4 in anhydrous conditions.
Substitution: NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
(S)-Pregabalin-d4 has several applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium atoms.
Biology: Studied for its effects on biological systems, particularly in understanding the metabolism and pharmacokinetics of deuterated drugs.
Medicine: Investigated for its potential therapeutic benefits in treating conditions like neuropathic pain and epilepsy.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
作用機序
The mechanism of action of (S)-Pregabalin-d4 is similar to that of (S)-Pregabalin. It binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, reducing the release of neurotransmitters such as glutamate, norepinephrine, and substance P. This leads to a decrease in neuronal excitability and provides therapeutic effects in conditions like neuropathic pain and epilepsy.
類似化合物との比較
Similar Compounds
(S)-Pregabalin: The non-deuterated form of (S)-Pregabalin-d4.
Gabapentin: Another compound used to treat neuropathic pain and epilepsy, with a similar mechanism of action.
Levetiracetam: An anticonvulsant with a different mechanism of action but used for similar therapeutic purposes.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile compared to non-deuterated (S)-Pregabalin. This can lead to potential advantages in drug development and therapeutic applications.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
163.25 g/mol |
IUPAC名 |
(3S)-3-[amino(dideuterio)methyl]-2,2-dideuterio-5-methylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1/i4D2,5D2 |
InChIキー |
AYXYPKUFHZROOJ-LCCDPTQESA-N |
異性体SMILES |
[2H]C([2H])([C@H](CC(C)C)C([2H])([2H])N)C(=O)O |
正規SMILES |
CC(C)CC(CC(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


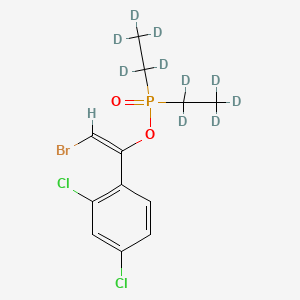

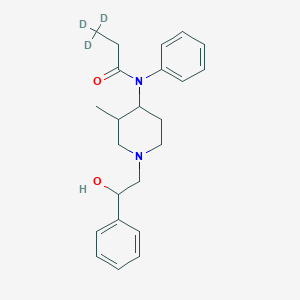
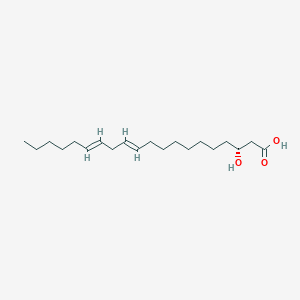

![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)
![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)

![(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13444308.png)
